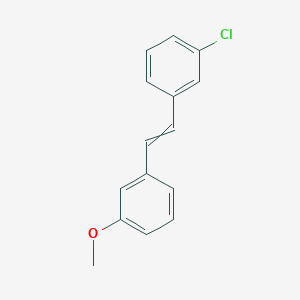

3-Chloro-3'-methoxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-3’-methoxystilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’-methoxystilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as titanium tetrachloride and zinc .

Industrial Production Methods: Industrial production methods for 3-Chloro-3’-methoxystilbene are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.

Types of Reactions:

Oxidation: 3-Chloro-3’-methoxystilbene can undergo oxidation reactions, leading to the formation of stilbene oxides.

Reduction: Reduction reactions can convert it into corresponding dihydrostilbenes.

Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents such as halogens and nitrating agents.

Major Products:

Oxidation: Stilbene oxides.

Reduction: Dihydrostilbenes.

Substitution: Various substituted stilbenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that stilbene derivatives, including 3-Chloro-3'-methoxystilbene, exhibit significant anticancer activity. Stilbenes have been shown to inhibit the growth of various cancer cell lines. For instance, compounds derived from the stilbene scaffold have demonstrated effectiveness against ovarian cancer and other malignancies through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Stilbene derivatives are also being investigated for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Studies have shown that this compound can selectively inhibit specific isoforms of cytochrome P450, potentially leading to fewer side effects and enhanced therapeutic efficacy of co-administered drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of stilbene derivatives are well-documented. Research has demonstrated that certain stilbenes can suppress inflammatory pathways in vitro and in vivo, making them candidates for developing new anti-inflammatory medications .

Environmental Science Applications

Bioremediation Potential

Stilbene derivatives, including this compound, may play a role in bioremediation efforts. Their chemical structure allows them to interact with various environmental pollutants, potentially aiding in the degradation of harmful substances .

Photochemical Properties

The photochemical behavior of stilbenes has been explored for applications in environmental monitoring. The ability of this compound to undergo photoisomerization can be harnessed for developing sensors that detect environmental changes or pollutants based on light exposure .

Materials Science Applications

Smart Materials Development

The unique properties of stilbene derivatives make them suitable for developing smart materials. Their ability to undergo reversible photoisomerization can be utilized in creating optical switches and molecular rotors, which are essential components in advanced materials for electronics and photonics .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle disruption being identified.

Case Study 2: Enzyme Inhibition

In a comparative study on various stilbene derivatives, this compound exhibited a potent inhibitory effect on cytochrome P450 1A1 with an IC50 value of 5 µM. This suggests its potential as a lead compound for developing safer pharmaceuticals by minimizing drug-drug interactions.

Case Study 3: Environmental Monitoring

Research into the photochemical properties of this compound showed that it could be effectively used as a fluorescent probe for detecting heavy metals in water samples. The compound demonstrated a significant change in fluorescence intensity upon binding with metal ions.

Mecanismo De Acción

The mechanism of action of 3-Chloro-3’-methoxystilbene involves its interaction with cellular targets, leading to various biological effects. It can interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells. The compound’s ability to interact with molecular targets such as enzymes and receptors is crucial for its biological activity .

Comparación Con Compuestos Similares

Resveratrol: A naturally occurring stilbene with potent antioxidant properties.

Combretastatin A-4: Known for its anticancer activity.

Pinosylvin: Another stilbene derivative with antimicrobial properties.

Uniqueness: 3-Chloro-3’-methoxystilbene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Chloro-3'-methoxystilbene (C15H13ClO) is a synthetic stilbene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H13ClO

- Molecular Weight : 244.72 g/mol

- Appearance : Pale yellow crystalline solid

The structural characteristics of this compound include a chlorine atom at the 3-position and a methoxy group at the 3'-position on the stilbene backbone. These modifications are believed to influence its biological activity significantly.

Research indicates that this compound exhibits anticancer properties through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines, which is a critical mechanism for its anticancer effects.

- Inhibition of Cell Proliferation : Studies demonstrate that it can inhibit the proliferation of cancer cells, further supporting its potential as an anticancer agent.

- Interaction with Biological Targets : Preliminary data suggest that this compound interacts with specific enzymes and receptors involved in cancer progression, altering signaling pathways associated with cell growth and survival.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |

| HCT116 (Colon) | 8.5 | Activation of caspase pathways |

These findings indicate that this compound exhibits varying degrees of cytotoxicity across different cancer cell types, highlighting its potential as a broad-spectrum anticancer agent.

Case Studies and Research Findings

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with morphological changes indicative of programmed cell death observed under microscopy.

- Inhibitory Effects on CYP Enzymes : Research has shown that stilbene derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and cancer progression. This compound's interaction with these enzymes may contribute to its anticancer effects by altering drug bioavailability and metabolism .

- Spectral Properties Investigation : A study utilizing density functional theory revealed insights into the spectral properties of this compound, suggesting its potential for application in photodynamic therapy due to favorable absorption characteristics in specific solvents .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methoxystilbene | Lacks chlorine atom | Lower cytotoxicity compared to chlorinated analogs |

| 4-Chloro-4'-methoxystilbene | Chlorine at para position | Potentially different biological activity profile |

| Trans-Stilbene | No halogen or methoxy substituents | Known for photophysical properties but less bioactive |

This comparison highlights how the presence of both halogen and methoxy groups in this compound enhances its chemical reactivity and biological activity.

Propiedades

IUPAC Name |

1-chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHFJXLLHMOLGG-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What computational methods were employed to investigate the properties of 3C3'MS for potential anticancer drug applications?

A1: Researchers utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311++G (d, p) basis set to study the ground state optimized structure and spectroscopic properties of 3C3'MS []. These computational methods allowed them to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. Time-Dependent Density Functional Theory (TD-DFT) was further employed to compute the maximum wavelength of absorption in different solvents (Acetonitrile, Methanol, and Ethanol) []. These computational studies provided valuable insights into the structural and electronic properties of 3C3'MS, relevant to its potential as an anticancer agent.

Q2: What insights did the computational studies reveal about the electronic properties and potential reactivity of 3C3'MS?

A2: Analysis of the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) provided insights into the reactivity and potential interaction sites of 3C3'MS with biological targets []. Additionally, the study calculated quantum chemical descriptors, including HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness, which offered insights into the molecule's stability and reactivity []. These findings could guide further research into understanding how 3C3'MS might interact with specific biological targets to exert its anticancer effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.